molecular formula C11H12N2OS B3030269 C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine CAS No. 885280-24-0

C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine

Cat. No.: B3030269
CAS No.: 885280-24-0
M. Wt: 220.29
InChI Key: SERJPGQOSJQHHC-UHFFFAOYSA-N
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Description

C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine is a thiazole-derived compound featuring a 3-methoxyphenyl substituent at the 2-position of the thiazole ring and a methylamine group at the 4-position. Its molecular formula is C₁₁H₁₂N₂OS (molecular weight: 220.29 g/mol). The methylamine moiety at the 4-position provides a primary amine functional group, which may participate in hydrogen bonding or salt formation, critical for pharmacological or agrochemical activity .

Properties

IUPAC Name

[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-4-2-3-8(5-10)11-13-9(6-12)7-15-11/h2-5,7H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERJPGQOSJQHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40723009
Record name 1-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-24-0
Record name 1-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine typically involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of N-substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

1.1 Anti-Tubercular Activity

Recent studies have highlighted the potential of thiazole derivatives, including C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine, in combating tuberculosis (TB). Research indicates that compounds with thiazole rings exhibit significant anti-tubercular activity against Mycobacterium tuberculosis (Mtb) strains. For instance, a review of synthesized benzothiazole compounds demonstrated moderate to good anti-tubercular activity, suggesting that the thiazole moiety is crucial for efficacy against TB pathogens .

1.2 Interaction with Muscarinic Acetylcholine Receptors

The compound has been studied for its interactions with muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype. These receptors are involved in various physiological processes, including smooth muscle contraction and glandular secretion. Research indicates that derivatives of thiazole can modulate mAChR activity, potentially leading to therapeutic applications in treating conditions like asthma and other respiratory disorders .

Synthesis and Derivative Formation

This compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can yield various nitrogen-, oxygen-, and sulfur-containing compounds. The synthesis process involves methods such as heterocyclization and alkylation reactions, which can produce novel compounds with enhanced biological activities .

Table 1: Key Synthesis Pathways for Derivatives

Reaction TypeStarting MaterialProduct TypeYield (%)
HeterocyclizationThis compoundThiazole derivatives69%
AlkylationChloroacetyl derivativesFunctionalized pyrroles87%
N-AlkylationImidazole derivativesNew nitrogen-containing compoundsVariable

Case Studies and Experimental Findings

Several case studies have documented the effectiveness of this compound in biological assays:

  • Study on Anti-Tubercular Activity : A series of experiments evaluated the compound's efficacy against different Mtb strains. Results indicated that modifications to the thiazole ring could enhance potency and selectivity .
  • Muscarinic Receptor Modulation : In vitro studies demonstrated that specific derivatives could act as agonists or antagonists at mAChRs, providing insights into their potential use in treating cholinergic dysfunctions .

Mechanism of Action

The mechanism of action of C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

(2-Phenyl-1,3-thiazol-4-yl)methylamine

Structure : Phenyl group at thiazole 2-position; methylamine at 4-position.
Molecular Formula : C₁₀H₁₀N₂S (MW: 190.26 g/mol).
Key Differences :

  • Lacks the 3-methoxy substitution on the phenyl ring, reducing polarity and electron-donating effects.
  • Lower molecular weight (190.26 vs. 220.29 g/mol).
    Functional Implications :
  • The absence of the methoxy group may decrease solubility in polar solvents compared to the target compound.
  • Reduced steric bulk could enhance binding to hydrophobic pockets in enzymes or receptors .

C-(2-Methyl-thiazol-4-YL)-methylamine

Structure : Methyl group at thiazole 2-position; methylamine at 4-position.
Molecular Formula : C₅H₈N₂S (MW: 128.19 g/mol).
Key Differences :

  • Replaces the 3-methoxyphenyl group with a smaller methyl substituent.
  • Simplified structure with minimal aromaticity.
    Functional Implications :
  • Lower steric hindrance may facilitate interactions with compact active sites.
  • Reduced aromatic π-system could diminish stacking interactions in biological targets .

[2-(3-Methoxy-phenyl)-thiazol-4-yl]acetic acid

Structure: 3-Methoxyphenyl at thiazole 2-position; acetic acid at 4-position. Molecular Formula: C₁₂H₁₁NO₃S (MW: 249.28 g/mol). Key Differences:

  • Replaces methylamine with a carboxylic acid group, altering ionization state (acidic vs. basic).
    Functional Implications :
  • Carboxylic acid may form salts with improved aqueous solubility but reduced membrane permeability.
  • Potential for distinct binding modes (e.g., ionic interactions vs. hydrogen bonding) compared to the target compound .

Data Table: Structural and Molecular Comparison

Compound Name Substituent (Thiazole 2-position) Functional Group (Thiazole 4-position) Molecular Formula Molecular Weight (g/mol)
C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine 3-Methoxyphenyl Methylamine C₁₁H₁₂N₂OS 220.29
(2-Phenyl-1,3-thiazol-4-yl)methylamine Phenyl Methylamine C₁₀H₁₀N₂S 190.26
C-(2-Methyl-thiazol-4-YL)-methylamine Methyl Methylamine C₅H₈N₂S 128.19
[2-(3-Methoxy-phenyl)-thiazol-4-yl]acetic acid 3-Methoxyphenyl Acetic acid C₁₂H₁₁NO₃S 249.28

Research Findings and Implications

  • Bioactivity : Methylamine derivatives are often explored as kinase inhibitors or agrochemical intermediates. The 3-methoxy substitution could improve selectivity for targets requiring aromatic stacking (e.g., tyrosine kinases) compared to simpler analogs .
  • Solubility : The target compound’s balance of hydrophobic (phenyl) and hydrophilic (methoxy, amine) groups may offer favorable pharmacokinetic properties relative to its analogs.

Biological Activity

C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The thiazole ring system is known for its diverse biological properties, including anticancer, antimicrobial, and antioxidant activities. The specific compound this compound has been associated with enhanced biological activity due to the presence of both the thiazole and methoxy-substituted phenyl groups.

Key Biological Activities

  • Antiproliferative Activity :
    • Studies have shown that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with specific substitutions at the thiazole ring have demonstrated IC50 values in the low nanomolar range against MCF-7 and other human cancer cell lines .
  • Mechanism of Action :
    • The antiproliferative activity is often attributed to the ability of these compounds to bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
  • Antimicrobial Activity :
    • Thiazole derivatives have also shown promising results as antimicrobial agents. The presence of electron-withdrawing groups on the phenyl ring can enhance this activity, making them candidates for further development in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Substituent Effect on Activity
Methoxy groupIncreases antiproliferative activity
Electron-withdrawing groupsGenerally decrease activity; halogens can enhance it
Bulky substituentsIncrease activity when placed at certain positions

Research indicates that substitutions at the R1, R2, and R3 positions on the thiazole ring can lead to varying degrees of biological activity. For example, di-substitution with halogens has been shown to enhance the potency of these compounds .

Case Study 1: Anticancer Activity

A study evaluated a series of thiazole derivatives, including this compound, for their effects on human cancer cell lines. The results indicated that compounds with a methoxy group at the phenyl position exhibited superior antiproliferative effects compared to their unsubstituted counterparts. Notably, compound 3e from a related series showed IC50 values ranging from 1.7 to 38 nM against various cell lines, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of thiazole derivatives. The study found that compounds with methoxy and other electron-donating substituents exhibited increased antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The findings suggest that optimizing substituents can lead to more effective antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for preparing C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine?

The compound is typically synthesized via cyclocondensation reactions. For example, a reflux reaction of 4-(3-methoxyphenyl)thiazol-2-amine with methylamine derivatives in polar aprotic solvents like DMF, followed by purification via recrystallization (ethanol/water mixtures) or column chromatography. Key intermediates are characterized using 1H^1H NMR and 13C^{13}C NMR to confirm regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (1H^1H, 13C^{13}C NMR) is critical for confirming the thiazole ring substitution pattern and methoxy-phenyl group orientation. Mass spectrometry (ESI-TOF) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, particularly for polymorph identification .

Q. How can purity and stability be assessed during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) quantifies purity (>95% threshold). Stability studies under varying pH and temperature conditions (e.g., 25–60°C) identify degradation pathways via LC-MS .

Advanced Research Questions

Q. How can computational methods optimize the compound’s electronic properties for target binding?

Density Functional Theory (DFT) calculations using software like Multiwfn analyze frontier molecular orbitals (FMOs) to predict reactivity. Electrostatic potential maps identify nucleophilic/electrophilic sites, aiding in rational drug design .

Q. What crystallographic challenges arise during structural elucidation, and how are they resolved?

Disorder in the methoxy-phenyl group or thiazole ring requires high-resolution data (≤1.0 Å). SHELXL refinement with twin modeling addresses twinning artifacts, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯π) influencing packing .

Q. How do solvent and catalyst choices impact reaction yields in scale-up syntheses?

Polar solvents (DMF, DMSO) enhance solubility of aryl-thiazole intermediates but may require scavengers (molecular sieves) to prevent hydrolysis. Catalytic Pd/C or CuI improves cross-coupling efficiency (e.g., Buchwald-Hartwig amination), with yields optimized to >80% under inert atmospheres .

Q. What strategies validate the compound’s biological activity against cancer cell lines?

In vitro assays (MTT, SRB) measure IC50_{50} values against panels like NCI-60. Structure-activity relationship (SAR) studies compare substitutions at the thiazole C4 position, with molecular docking (AutoDock Vina) probing interactions with oncogenic targets (e.g., EGFR, BRAF) .

Q. How can contradictory spectral data from analogous derivatives be reconciled?

Discrepancies in 1H^1H NMR chemical shifts (e.g., methoxy group at δ 3.8–4.1 ppm) arise from solvent polarity or hydrogen bonding. Comparative analysis using deuterated DMSO vs. CDCl3_3 and 2D NMR (COSY, HSQC) resolves ambiguities .

Q. What role does the methoxy group play in modulating pharmacokinetic properties?

The 3-methoxy substituent enhances lipophilicity (logP ~2.5), improving blood-brain barrier permeability. Metabolic stability assays (microsomal incubation) assess demethylation rates, while Hammett constants predict electronic effects on binding affinity .

Q. How are reaction intermediates tracked in real-time to optimize kinetic control?

In situ FTIR monitors functional group transformations (e.g., amine to imine). Quench-and-sample GC-MS identifies transient species, with Arrhenius plots (20–80°C) determining activation energies for rate-limiting steps .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate spectral data with computational predictions (e.g., ChemDraw 1H^1H NMR simulation) and crystallographic databases (CCDC) .
  • Advanced Instrumentation : Synchrotron X-ray sources (λ = 0.7–1.5 Å) enhance resolution for low-crystallinity samples .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine
Reactant of Route 2
C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine

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